N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine
Description
N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a unique combination of an indene moiety, a morpholine ring, and a pyrimidine core
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-2-4-16-14(3-1)5-6-15(16)12-19-17-11-18(21-13-20-17)22-7-9-23-10-8-22/h1-4,11,13,15H,5-10,12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWTZWKZYQUBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CNC3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrimidine Core: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using halogenated pyrimidines and appropriate nucleophiles.
Morpholine Ring Incorporation: The morpholine ring is typically added through nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the indene moiety, often using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety might yield indanones, while substitution reactions could introduce various functional groups onto the pyrimidine or morpholine rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and receptor binding due to its structural complexity. It can serve as a probe in biochemical assays to investigate the activity of various biological targets.
Medicine
In medicine, the compound is of interest for its potential therapeutic properties. It may act as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the morpholine and pyrimidine rings can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine: shares similarities with other indene-based compounds, such as indanones and indenes, which also feature the indene moiety.
Morpholine-containing compounds: These include various pharmaceuticals and agrochemicals that utilize the morpholine ring for its chemical stability and biological activity.
Pyrimidine derivatives: Compounds like 4-aminopyrimidine and its derivatives are widely studied for their biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. The presence of the indene moiety, morpholine ring, and pyrimidine core in a single molecule provides a versatile scaffold for the development of new compounds with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
